1-(2,4-Dichloro-5-fluorophenyl)-3-phenylprop-2-en-1-one
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Overview
Description
1-(2,4-Dichloro-5-fluorophenyl)-3-phenylprop-2-en-1-one is a chemical compound belonging to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is known for its potential biological activities and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dichloro-5-fluorophenyl)-3-phenylprop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2,4-dichloro-5-fluoroacetophenone and benzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using similar reaction conditions. The process involves careful control of temperature, solvent, and reaction time to ensure high yield and purity. Recrystallization from methanol or ethanol is often used to purify the final product .
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Dichloro-5-fluorophenyl)-3-phenylprop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions
Major Products
Oxidation: Epoxides, carboxylic acids.
Reduction: Saturated ketones, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
1-(2,4-Dichloro-5-fluorophenyl)-3-phenylprop-2-en-1-one has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of various heterocyclic compounds.
Biology: Studied for its antimicrobial, antifungal, and antiviral properties.
Medicine: Investigated for potential anticancer, anti-inflammatory, and antioxidant activities.
Industry: Used in the development of new pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 1-(2,4-Dichloro-5-fluorophenyl)-3-phenylprop-2-en-1-one involves its interaction with various molecular targets. The compound’s α,β-unsaturated carbonyl system can react with nucleophiles in biological systems, leading to the inhibition of enzymes and disruption of cellular processes. It can also induce oxidative stress in cells, contributing to its antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-5-fluorophenyl Schiff bases: These compounds also exhibit antimicrobial and anticancer activities.
Chalcone derivatives: Various chalcone derivatives have similar biological activities and are used in similar research applications .
Uniqueness
1-(2,4-Dichloro-5-fluorophenyl)-3-phenylprop-2-en-1-one is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring, which enhances its lipophilicity and biological activity. This makes it a valuable compound for developing new pharmaceuticals and studying its effects on various biological systems .
Properties
CAS No. |
259228-30-3 |
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Molecular Formula |
C15H9Cl2FO |
Molecular Weight |
295.1 g/mol |
IUPAC Name |
1-(2,4-dichloro-5-fluorophenyl)-3-phenylprop-2-en-1-one |
InChI |
InChI=1S/C15H9Cl2FO/c16-12-9-13(17)14(18)8-11(12)15(19)7-6-10-4-2-1-3-5-10/h1-9H |
InChI Key |
ZIAUPJMVHSSERZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)C2=CC(=C(C=C2Cl)Cl)F |
Origin of Product |
United States |
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